molecular formula C10H14BrNO B1529315 1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine CAS No. 1339365-08-0

1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine

Cat. No. B1529315
M. Wt: 244.13 g/mol
InChI Key: SWRLRXSMQJDMRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as sodium borohydride and aluminum trichloride . The reaction is typically carried out in a reaction flask with ethylene glycol dimethyl ether as the solvent . After the reaction is complete, the mixture is poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, and then extracted with ethyl acetate . The solvent is then evaporated to obtain the product .


Molecular Structure Analysis

The molecular structure of “1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine” can be analyzed using various techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques can provide a detailed representation of the molecule’s shape and properties within its crystalline environment .

Scientific Research Applications

Synthesis and Characterization

The chemical compound 1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine is involved in various synthetic pathways, contributing to the development of novel organic molecules. For instance, derivatives of this compound have been synthesized through multi-step reactions, starting from basic aniline precursors, and characterized using spectral and elemental analyses. These derivatives exhibit promising biological activities, indicating their potential in medicinal chemistry applications (Thomas, Adhikari, & Shetty, 2010).

Catalytic Applications

In the realm of catalysis, 1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine derivatives have been used to develop unsymmetrical pincer palladacycles. These palladacycles are characterized in solid states and have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer potentials of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine derivatives have been extensively studied. New series of compounds synthesized from this chemical have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. These findings highlight the therapeutic prospects of these compounds in treating various infections (Thomas, Adhikari, & Shetty, 2010). Furthermore, certain derivatives have been evaluated for their anticancer activities, indicating their potential use in cancer therapy (Preethi et al., 2021).

Organic Synthesis and Reaction Mechanisms

The compound also plays a crucial role in organic synthesis and understanding reaction mechanisms. For example, benzylation reactions involving similar compounds can lead to the formation of side products that act as organocatalyst poisons in certain catalyzed reactions. Identifying and addressing these issues is crucial for the development of more efficient synthetic strategies (Colgan, Müller‐Bunz, & McGarrigle, 2016).

properties

IUPAC Name

(3-bromo-4-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRLRXSMQJDMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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